Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride
Description
Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate hydrochloride is a spirocyclic carbamate derivative with a bicyclic structure comprising two fused four-membered rings. The compound features a tert-butyl carbamate group and a secondary amine hydrochloride salt, making it a versatile intermediate in pharmaceutical synthesis. Its spirocyclic architecture confers conformational rigidity, which is advantageous in drug design for optimizing target binding and metabolic stability .
Properties
IUPAC Name |
tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-10-5-4-6-13(10)7-8-14-9-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFDWVSLNWXFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC12CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Domino Radical Bicyclization
A radical-mediated bicyclization strategy, as reported by González et al. (2019), enables the synthesis of 1-azaspiro[4.4]nonane derivatives. The procedure involves:
- Reagents : Tributyltin hydride (1.2 eq), AIBN (azobisisobutyronitrile, 0.3 eq)
- Conditions : Cyclohexane solvent, 90°C, 3–6 hours
- Mechanism : Initiation by AIBN generates tin radicals, which abstract hydrogen from oxime ether precursors (e.g., 18a–e ), triggering sequential cyclization to form spirocycles.
- Yield : 11–67%, dependent on substituent steric effects.
Example :
Ring-Closing Metathesis (RCM)
An alternative route employs Grubbs II catalyst for spiroannulation, as detailed in a DOS-like synthesis protocol:
- Reagents : Grubbs II catalyst (5 mol%), p-toluenesulfonic acid (pTSA)
- Conditions : Dichloromethane, reflux under argon, 36 hours
- Substrates : Allyl-protected amines (e.g., 16–26 )
- Yield : 70–85% for spirocyclic intermediates.
Key Advantage : RCM offers superior stereocontrol compared to radical methods, though substrate complexity may limit applicability.
Introduction of the tert-Butyl Carbamate Group
After spirocycle formation, the secondary amine is protected via carbamate formation:
Boc Protection Strategy
- Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq), sodium hydroxide (1.2 eq)
- Conditions : Methanol or dichloromethane, room temperature, 18 hours.
- Mechanism : The amine reacts with Boc₂O under basic conditions to form tert-butyl N-(spiro[4.4]nonan-9-yl)carbamate.
- Yield : >90% for analogous spiro compounds.
Example :
- Substrate: 2-azaspiro[4.4]nonane
- Product: tert-Butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate
- Purity: 95% after column chromatography (silica gel, 40% ethyl acetate/hexane).
Hydrochloride Salt Formation
The final step involves protonation of the carbamate-protected amine to yield the hydrochloride salt:
Acidic Hydrolysis and Salt Generation
- Reagents : 2 M hydrochloric acid (aq)
- Conditions : Room temperature, 18 hours.
- Procedure : The free base is dissolved in HCl, followed by solvent evaporation under reduced pressure.
- Yield : Near-quantitative conversion for spirocyclic amines.
Characterization :
Purification and Analytical Data
Chromatographic Techniques
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
American Elements reports bulk synthesis capabilities for spirocyclic carbamates, including:
- Purity Grades : 99.9% (pharmaceutical grade)
- Custom Synthesis : Tailored stoichiometry and solvent systems.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the carbamate group into an amine, potentially altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The spirocyclic structure of this compound makes it an attractive scaffold for drug development. Its rigid conformation can enhance selectivity and binding affinity for therapeutic targets, making it valuable for designing inhibitors or modulators.
Biological Studies
Researchers utilize this compound to explore its effects on various biological systems. It has potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease processes.
Pharmaceutical Research
The compound is instrumental in developing new pharmaceuticals aimed at specific biological pathways. Its unique structure allows for modifications that can lead to enhanced efficacy and reduced side effects.
Chemical Biology
Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride serves as a tool for probing biological pathways and understanding the mechanisms of action of related compounds.
Case Study 1: Inhibitory Activity
A study demonstrated that derivatives of carbamate compounds exhibit inhibitory activity against certain biological targets, showcasing the potential of this compound as a lead compound in drug discovery.
Case Study 2: Mechanism of Action
Research indicates that the mechanism of action involves high binding affinity towards specific molecular targets, potentially acting as an inhibitor or modulator affecting various cellular processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for high binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, thereby affecting various biological pathways. Detailed studies on its binding interactions and effects on cellular processes are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound is differentiated from analogous spirocyclic carbamates by its 2-azaspiro[4.4]nonane core. Key structural variations among similar compounds include:
Notes:
- Despite identical molecular formulas for the [4.4] and [3.5] spiro systems, their ring sizes influence nitrogen positioning and hydrogen-bonding capabilities, which may affect solubility and reactivity .
Physicochemical Properties
- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs, though exact data are unavailable. Smaller spiro systems (e.g., [3.3]) may exhibit higher solubility due to reduced hydrophobicity .
- Stability : The tert-butyl carbamate group enhances stability under basic conditions, while the spiro[4.4] framework likely resists ring-opening reactions better than smaller, more strained systems (e.g., [3.3]) .
- Synthetic Accessibility : Synthesis of the [4.4] spiro system requires specialized methods, such as intramolecular cyclization or transition-metal catalysis, whereas [3.5] and [3.4] systems are more straightforward to assemble using commercially available scaffolds .
Research and Development Insights
Biological Activity
Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical formula for this compound is with a molecular weight of 242.32 g/mol. Its structure features a spirocyclic moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.32 g/mol |
| IUPAC Name | tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate |
| PubChem CID | 138040321 |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, phenyl-alpha-tert-butyl nitrone (PBN), a related compound, has been shown to protect against oxidative stress by preserving mitochondrial integrity and reducing reactive oxygen species (ROS) production in various cell types . This suggests that this compound may possess similar protective effects.
Neuroprotective Effects
The spirocyclic structure of this compound may contribute to neuroprotective properties. Studies on other spirocyclic compounds have demonstrated their ability to modulate neuroinflammatory responses and promote neuronal survival under stress conditions. For instance, certain azaspiro compounds have shown promise in reducing neurodegeneration in models of Alzheimer's disease .
The mechanisms through which this compound exerts its effects may involve:
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Neuroprotection : Modulating pathways involved in inflammation and apoptosis in neuronal cells.
- Cellular Signaling : Interacting with specific receptors or enzymes that regulate cell survival and proliferation.
Study on Neuroprotection
A study investigated the effects of a related spirocyclic compound on neuronal cells subjected to oxidative stress induced by hydrogen peroxide. The results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function, suggesting a potential therapeutic role in neurodegenerative diseases .
Antioxidant Efficacy in Cardiac Cells
Another study explored the antioxidant properties of related compounds in cardiac cells subjected to oxidative stress from tert-butyl hydroperoxide (tBHP). The findings revealed that these compounds could effectively mitigate oxidative damage, enhancing cell viability and function .
Q & A
Q. What are the key steps and optimization strategies for synthesizing Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride?
The synthesis involves multi-step protocols focusing on spirocyclic ring formation and carbamate protection. Key steps include:
- Spirocyclic Core Construction : Cyclization reactions using ketones or amines to form the 2-azaspiro[4.4]nonane scaffold.
- Carbamate Protection : Introducing the tert-butyl carbamate group via reaction with Boc anhydride under controlled pH (8–9) to avoid side reactions.
- Hydrochloride Salt Formation : Neutralization with HCl in anhydrous conditions to improve stability.
Optimization involves monitoring reaction temperature (0–25°C) and solvent selection (e.g., dichloromethane for solubility). Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
- X-ray Crystallography : Resolves spirocyclic geometry and hydrogen bonding using programs like SHELXL for refinement .
- NMR Spectroscopy : - and -NMR confirm regiochemistry, with DEPT-135 highlighting quaternary carbons in the spiro ring.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at 276.81 m/z) .
Q. How can researchers ensure purity during synthesis and handling?
- Chromatographic Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to isolate the hydrochloride salt.
- Handling Precautions : Store at 2–8°C in inert atmospheres to prevent hygroscopic degradation. Glovebox use minimizes oxygen/moisture exposure during sensitive steps .
Advanced Research Questions
Q. How do SHELX programs enhance structural determination of spirocyclic compounds?
SHELXL refines crystal structures by:
- Twinned Data Handling : Resolving overlapping reflections in spirocyclic systems using HKLF5 format.
- Hydrogen Bond Analysis : Modeling bifurcated H-bonds between the carbamate oxygen and spiro NH groups.
- Disorder Modeling : Addressing conformational flexibility in the tert-butyl group via PART instructions .
Q. What strategies resolve discrepancies in spectroscopic data for spirocyclic derivatives?
- Comparative Crystallography : Cross-validate NMR assignments with X-ray data (e.g., spiro C–N bond lengths: 1.47–1.49 Å).
- Dynamic NMR (DNMR) : Detect ring-flipping in spiro systems at variable temperatures (e.g., coalescence at 300 MHz in DMSO-d) .
Q. How can mechanistic studies elucidate this compound’s role in drug development?
- Enzyme Inhibition Assays : Test interactions with proteases or kinases using fluorescence polarization (IC determination).
- Molecular Docking : Simulate binding to targets like β-secretase (PDB: 2KMZ) with AutoDock Vina, focusing on spiro NH and carbamate as H-bond donors .
Q. What methodologies address stability challenges under varying pH conditions?
- pH-Rate Profiling : Monitor degradation via HPLC at pH 1–13. The compound shows instability at pH <3 (tert-butyl cleavage) and pH >10 (carbamate hydrolysis).
- Lyophilization : Stabilize the hydrochloride salt by removing residual solvents, enhancing shelf life .
Q. How can synthesis be scaled for high-throughput screening without compromising yield?
- Flow Chemistry : Use continuous reactors (e.g., Corning G1) with residence time <5 minutes to optimize Boc protection.
- Design of Experiments (DoE) : Apply factorial design to variables like temperature (20–40°C) and catalyst loading (0.1–1 mol%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
